3-Chloro-4-methylpyridin-2-amine
Overview
Description
3-Chloro-4-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the fourth position, and an amino group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the chlorination of 2-amino-4-methylpyridine. This process typically uses reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the Buchwald-Hartwig amination of 3-chloro-4-methylpyridine with ammonia or an amine source. This reaction is catalyzed by palladium complexes and requires the presence of a base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) .
Industrial Production Methods
On an industrial scale, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the initial synthesis of intermediate compounds, followed by chlorination and amination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reductive Amination: The amino group can participate in reductive amination reactions with carbonyl compounds to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reductive Amination: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reductive Amination: Formation of secondary or tertiary amines.
Scientific Research Applications
3-Chloro-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylpyridin-2-amine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylpyridin-4-amine
- 2-Chloro-4-methylpyridin-3-amine
- 3-Amino-2-chloro-4-methylpyridine
Uniqueness
3-Chloro-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-chloro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBLRRXUGPZNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431802 | |
Record name | 2-Amino-3-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-76-0 | |
Record name | 2-Amino-3-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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